molecular formula C16H20O6 B1356507 Allyl-4,6-O-benzylidene-beta-D-glucopyranoside CAS No. 84276-56-2

Allyl-4,6-O-benzylidene-beta-D-glucopyranoside

Cat. No. B1356507
CAS RN: 84276-56-2
M. Wt: 308.33 g/mol
InChI Key: OMBCPFYQIULSGV-ANNNQLRWSA-N
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Description

Allyl-4,6-O-benzylidene-beta-D-glucopyranoside is a prominent biomedicine that exhibits remarkable therapeutic potential in the management of diverse ailments. Its multifaceted attributes encompass a profound impact on cancer and inflammation-associated maladies .


Synthesis Analysis

A simple synthetic procedure permits the regiospecific mono-acylation, alkylation, and silylation at the 2-position of allyl 4,6-O-benzylidene α-D-glucopyranoside in high yields and does not require the use of catalysts . This synthesis is significant as it simplifies the preparation of partially or differentially substituted synthetic intermediates .


Molecular Structure Analysis

The molecular structure of Allyl-4,6-O-benzylidene-beta-D-glucopyranoside is represented by the empirical formula C16H20O6 . The molecular weight of this compound is 282.29 .


Chemical Reactions Analysis

The regioselectivity observed in the chemical reactions of this compound is directed by three factors: the nature of the halogenated reagent (steric effect), the hydrogen bond network created by the alpha configuration, and unexpectedly, the presence of an allyl ether at the C1 position of the glucoside .

Scientific Research Applications

Efficient Synthesis of Disaccharides

Allyl-4,6-O-benzylidene-beta-D-glucopyranoside derivatives are used in the efficient synthesis of disaccharides, highlighting its utility in carbohydrate research and synthesis. For instance, Soliman et al. (2003) demonstrated the synthesis of complex sugar structures using derivatives of this compound, emphasizing its role in creating diverse carbohydrate molecules Soliman et al., 2003.

Synthesis of Etoposide Phosphate Intermediates

In the field of pharmaceutical research, this compound serves as an intermediate in the synthesis of etoposide phosphate, a notable antineoplastic drug. Demperio (2002) described methods for determining related glucopyranosides, showcasing the compound's relevance in drug synthesis Demperio, 2002.

Regioselective Glycosylation

The compound is essential in regioselective glycosylation processes, particularly in forming specific oligosaccharide structures. Zeng and Kong (2003) explored its application in creating (1-->3)-linked and (1-->2)-linked oligosaccharides, demonstrating its versatility in carbohydrate synthesis Zeng & Kong, 2003.

Synthesis of Phenylpropanoid Glycosides

This compound plays a crucial role in synthesizing phenylpropanoid glycosides' sugar cores. Li et al. (1994, 1995) highlighted its use in creating disaccharide and trisaccharide derivatives, underlining its importance in natural product synthesis Li et al., 1994; Li et al., 1995.

Bacterial Spore Peptidoglycan Synthesis

In microbiological research, derivatives of this compound are utilized to study bacterial spore peptidoglycan. Keglević et al. (2003) described the synthesis of specific disaccharides related to bacterial spores, indicating its application in understanding bacterial structures Keglević et al., 2003.

Regioselective Protection in Synthesis

Ness and Migaud (2007) discussed a method for the regiospecific mono-acylation, alkylation, and silylation of this compound, highlighting its flexibility in chemical synthesis Ness & Migaud, 2007.

Synthesis of cis-(1-->3)-Glycosides

Madaj et al. (2004) detailed the synthesis of cis-(1-->3)-glycosides using derivatives of Allyl-4,6-O-benzylidene-beta-D-glucopyranoside, showcasing its utility in specific glycosidic bond formations Madaj et al., 2004.

Future Directions

The potential of Allyl-4,6-O-benzylidene-beta-D-glucopyranoside in tackling specific diseases warrants its exploration for the treatment of diverse conditions . Its ability to selectively modulate intricate cellular pathways elevates its status as a compelling contender for drug innovation in the realms of oncology and immunology .

properties

IUPAC Name

(4aR,6R,7R,8R,8aS)-2-phenyl-6-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O6/c1-2-8-19-16-13(18)12(17)14-11(21-16)9-20-15(22-14)10-6-4-3-5-7-10/h2-7,11-18H,1,8-9H2/t11-,12-,13-,14-,15?,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMBCPFYQIULSGV-ANNNQLRWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCO[C@H]1[C@@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Allyl-4,6-O-benzylidene-beta-D-glucopyranoside

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